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This document provides a detailed guide on the data conversion process for Electron Beam
Lithography (EBL) systems, often referred to as EBLS. This process is critical for translating
design files into a format that EBL hardware can interpret to fabricate micro- and nano-scale
structures. Such structures are integral to a range of research and development applications,
including the creation of biosensors, microfluidic devices for drug screening, and templates for
tissue engineering.

Introduction to EBL Data Conversion

Electron Beam Lithography is a technique that uses a focused beam of electrons to draw
custom patterns on a surface covered with an electron-sensitive film (resist).[1] The fidelity of
the final fabricated pattern is highly dependent on the quality of the input data and the
corrections applied during the data preparation stage. EBL software, such as BEAMER or
custom academic software, provides the necessary tools for this conversion and correction
process.[2][3]

The primary function of an EBL data converter is to translate common Computer-Aided Design
(CAD) formats into a machine-specific format that controls the electron beam's deflection and
dosage. This process, known as fracturing, breaks down complex polygons from the design file
into simpler shapes (rectangles and trapezoids) that the EBL system can write.
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Key Data Formats in EBL

A variety of data formats are used in the EBL workflow, from initial design to the final machine-
readable file. Understanding these formats is crucial for a smooth data conversion process.
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Data Format Type

Description

Common Use

GDslI CAD

A binary file format
representing planar
geometric shapes,
text labels, and other
information about the
layout in hierarchical
form. It is the industry
standard for data
exchange of
integrated circuit or
micro-nano device

layouts.[2]

Initial design of
complex microfluidic
channels, sensor
arrays, and other

micro-devices.

CIF CAD

Caltech Intermediate
Form is a text-based
format for describing
integrated circuits. It is
less common than
GDSIlI but still
supported by some

systems.

Design of simple
electronic components

or test patterns.

DXF CAD

Drawing Exchange
Format is a CAD data
file format developed
by Autodesk. While
versatile, it is not
strongly standardized
for microelectronics,
which can sometimes
lead to compatibility

issues.[4]

Importing designs
from general-purpose
CAD software like
AutoCAD.

ASCII Text (e.g., JEOL  Text
JO1, TXL)

Simple text-based
formats that are useful
for creating repeating

patterns like gratings

Algorithmic generation
of diffraction gratings,

photonic crystals, or
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or dot arrays.[4] They large arrays of
offer precise control at  nanoparticles.
the pixel level and are

easy to generate

programmatically.[4]

Binary formats tailored
to the specific EBL

) - hardware. These files Final output of the
Machine Specific

) contain the fractured data conversion
Formats (e.g., JEOL, Machine
o ) pattern data and process, ready for
Elionix, Raith) ) )
instructions for the exposure.

electron beam

controller.[3]

Experimental Protocol: Converting a GDSII Design
for Biosensor Fabrication

This protocol outlines the steps to convert a GDSII file, containing the layout of a micro-array
biosensor, into a machine-readable format for an EBL system.

Objective: To prepare a GDSII design file of a biosensor for fabrication using EBL, including
proximity effect correction.

Materials:
o Workstation with EBL data preparation software (e.g., BEAMER, or a similar package).
o GDSII design file of the biosensor.

e Process parameters for the specific EBL system and resist (e.g., acceleration voltage, resist
sensitivity, substrate material).

Methodology:

e Import GDSII File: Launch the EBL software and import the GDSII layout file for the
biosensor.
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o Layer and Pattern Inspection: Visually inspect the imported layers and patterns to ensure the
design has been imported correctly. Check for any unintended gaps or overlaps in the
geometry.

o Proximity Effect Correction (PEC): The scattering of electrons in the resist and substrate can
unintentionally expose areas adjacent to the intended pattern. This is known as the proximity
effect.[2]

o Monte Carlo Simulation: Many EBL software packages include a Monte Carlo simulation
module to model the electron scattering and energy deposition in the resist and substrate.

[2]

o Dose Correction: Based on the simulation, the software will modulate the electron dose for
different parts of the design. Denser areas will receive a lower dose, while isolated
features will receive a higher dose to ensure uniform feature size after development.

» Data Fracturing: The software will fracture the complex polygons in the GDSII file into
simpler shapes that the EBL pattern generator can handle. The user can often define
parameters such as the maximum trapezoid size.

o Export Machine Format: Export the corrected and fractured data into the specific format
required by the EBL system.

Quantitative Data Summary

The following table provides a hypothetical example of parameters used and the results of a
proximity effect correction for two different feature sizes in a biosensor design.
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Parameter Value

EBL System JEOL JBX-6300FS
Acceleration Voltage 100 kv

Resist PMMA A4
Substrate Silicon

Initial GDSII Feature Size 1 (Dense Array)

50 nm lines, 100 nm pitch

Initial GDSII Feature Size 2 (Isolated Line) 50 nm
Base Electron Dose 500 pC/cmz
Corrected Dose (Feature 1) 450 uC/cmz2
Corrected Dose (Feature 2) 580 uC/cmz2
Simulated Final Feature Size (with PEC) 50 £ 2 nm

Simulated Final Feature Size (without PEC)

65 nm (dense), 40 nm (isolated)

Visualizations
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Caption: Workflow for EBL data conversion from design to fabrication.
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Caption: Logic diagram for the Proximity Effect Correction (PEC) process.
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These protocols and visualizations provide a foundational understanding of the EBLS data
conversion process. For specific applications, it is crucial to consult the documentation for the
particular EBL software and hardware being used, as parameters and capabilities can vary
significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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